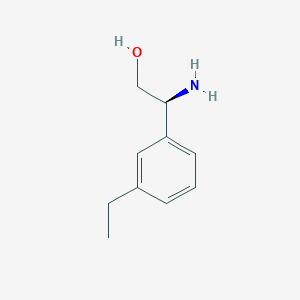
2-(Benzofuran-5-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzofuran-5-yl)propan-2-amine, also known as 5-APB, is a psychoactive compound belonging to the benzofuran class. It is structurally related to amphetamines and has stimulant and hallucinogenic properties. This compound has gained attention due to its use as a recreational drug, often marketed as a "legal high" .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzofuran-5-yl)propan-2-amine typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including large-scale reactions and purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzofuran-5-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation and nitration reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated and nitrated benzofuran derivatives.
Applications De Recherche Scientifique
2-(Benzofuran-5-yl)propan-2-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Benzofuran-5-yl)propan-2-amine involves its interaction with monoamine transporters and receptors in the brain. It acts as a substrate-type releaser at dopamine, norepinephrine, and serotonin transporters, leading to increased levels of these neurotransmitters in the synaptic cleft . This results in stimulant and hallucinogenic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(2-Aminopropyl)benzofuran (6-APB): Another benzofuran derivative with similar psychoactive properties.
3,4-Methylenedioxyamphetamine (MDA): A compound with similar effects on monoamine transmission.
3,4-Methylenedioxymethamphetamine (MDMA): Known for its stimulant and empathogenic effects.
Uniqueness
2-(Benzofuran-5-yl)propan-2-amine is unique due to its specific substitution pattern on the benzofuran ring, which influences its pharmacological profile and potency . It is more potent than MDA and MDMA in evoking transporter-mediated release of monoamines .
Propriétés
Formule moléculaire |
C11H13NO |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
2-(1-benzofuran-5-yl)propan-2-amine |
InChI |
InChI=1S/C11H13NO/c1-11(2,12)9-3-4-10-8(7-9)5-6-13-10/h3-7H,12H2,1-2H3 |
Clé InChI |
UXPZMKMQSPMYDH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC2=C(C=C1)OC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



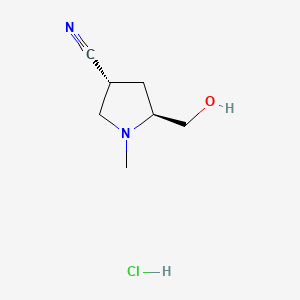
![1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600969.png)

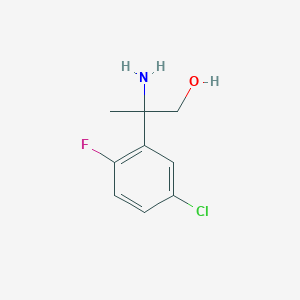
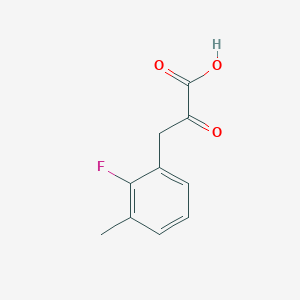
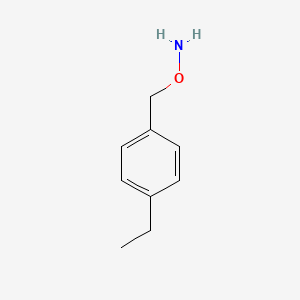

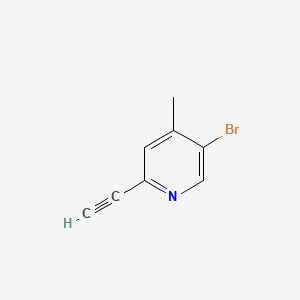
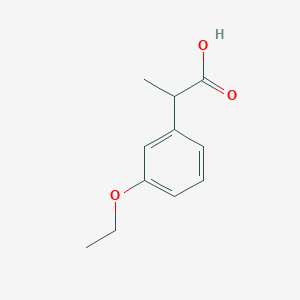


![4-[1-(Aminooxy)ethyl]-3-fluorophenol](/img/structure/B13601012.png)
